7-chloro-6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one
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Overview
Description
7-chloro-6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one is a heterocyclic compound that belongs to the class of triazolo-oxazines. This compound is characterized by its unique structure, which includes a triazole ring fused with an oxazine ring. It has a molecular formula of C6H4ClN3O2 and a molecular weight of 185.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methyl-1,2,3-triazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
7-chloro-6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazolo-oxazine derivatives.
Substitution: Formation of substituted triazolo-oxazine derivatives.
Scientific Research Applications
7-chloro-6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one: Lacks the chlorine atom, leading to different reactivity and properties.
7-chloro-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one: Lacks the methyl group, affecting its chemical behavior and applications.
Uniqueness
The combination of these substituents provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial contexts .
Biological Activity
7-Chloro-6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and pharmacological applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique triazole and oxazine ring structure that contributes to its biological activity. Its molecular formula is C6H4ClN3O2, with a molecular weight of approximately 175.57 g/mol. The presence of chlorine and methyl groups in its structure is significant for its interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, compound derivatives have shown promising results in inhibiting the growth of various cancer cell lines.
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
A549 (Lung) | 5.9 ± 1.7 | |
SW-480 (Colorectal) | 2.3 ± 0.91 | |
MCF-7 (Breast) | 5.65 ± 2.33 |
The compound demonstrated a dose-dependent induction of apoptosis in A549 cells and caused cell cycle arrest in the S phase when tested at concentrations of 10 and 15 µM . This suggests that the compound may interfere with cellular proliferation mechanisms.
The mechanism by which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : Flow cytometry analysis indicated significant early and late apoptotic cell populations upon treatment with the compound.
- Cell Cycle Arrest : The compound caused accumulation of cells in the S phase, indicating disruption in DNA synthesis processes .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Related compounds within the triazole family have been documented to exhibit significant antibacterial and antifungal activities . Further exploration into these aspects for this compound is warranted.
Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory effects. Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies
In a recent study focused on synthesizing and evaluating various derivatives of triazole compounds:
Properties
IUPAC Name |
7-chloro-6-methyltriazolo[5,1-c][1,4]oxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2/c1-3-5(7)10-4(2-8-9-10)6(11)12-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRDGOKPGMEYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=CN=N2)C(=O)O1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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